molecular formula C15H12Cl2N2O4S B3563787 N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide CAS No. 5544-16-1

N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide

Cat. No.: B3563787
CAS No.: 5544-16-1
M. Wt: 387.2 g/mol
InChI Key: IMAAPPXGGBLKCQ-UHFFFAOYSA-N
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Description

N-[4-(Acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide is a chemical compound with the CAS Registry Number 5544-16-1 and the molecular formula C 15 H 12 Cl 2 N 2 O 4 S . It has a molecular weight of 387.2 g/mol . This substance is offered for research and development purposes. This product is designated "For Research Use Only" and is not intended for diagnostic or therapeutic applications. The information provided here is for reference purposes. Researchers are advised to consult the product's Certificate of Analysis for detailed specifications and to conduct their own safety and efficacy assessments.

Properties

IUPAC Name

N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12Cl2N2O4S/c1-9(20)19-24(22,23)12-5-3-11(4-6-12)18-15(21)13-7-2-10(16)8-14(13)17/h2-8H,1H3,(H,18,21)(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMAAPPXGGBLKCQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12Cl2N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360143
Record name AG-F-93789
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

387.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5544-16-1
Record name AG-F-93789
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide typically involves the reaction of 4-acetylsulfamoylaniline with 2,4-dichlorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve a continuous flow process to enhance efficiency and yield. The use of automated reactors and precise control of reaction conditions, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The acetylsulfamoyl group can be oxidized or reduced under appropriate conditions.

    Hydrolysis: The compound can undergo hydrolysis in the presence of acids or bases, leading to the cleavage of the amide bond.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium carbonate can be used in substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted benzamides, while hydrolysis can produce the corresponding amine and carboxylic acid derivatives.

Scientific Research Applications

N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide involves its interaction with specific molecular targets and pathways. The acetylsulfamoyl group can interact with enzymes or receptors, leading to inhibition or activation of biological processes. The dichlorobenzamide moiety may contribute to the compound’s binding affinity and specificity for its targets. Further research is needed to fully elucidate the molecular mechanisms underlying its effects.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key analogs are categorized based on substituents attached to the phenyl ring (Table 1):

Table 1: Structural and Physicochemical Comparison
Compound Name (Substituent) Molecular Formula Molecular Weight (g/mol) Melting Point (°C) Biological Activity Reference
N-[4-(Anilinosulfonyl)phenyl]-2,4-dichlorobenzamide C₁₉H₁₄Cl₂N₂O₃S 421.3 Not reported GPR27 agonist (EC₅₀ adjusted)
N-(4-sec-Butylphenyl)-2,4-dichlorobenzamide C₁₇H₁₇Cl₂NO 322.2 Not reported Not reported
N-((4-Benzothiazol-2-yl)phenyl)-2,4-dichlorobenzamide C₂₀H₁₂Cl₂N₂OS 399.3 Not reported Screening compound (ChemDiv)
BT1 (Thiourea-linked benzothiazole) C₂₀H₁₃Cl₂N₃OS₂ 436.4 208 Tyrosinase inhibitor
N-[4-(Diallylsulfamoyl)phenyl]-2,4-dichlorobenzamide C₁₉H₁₇Cl₂N₃O₂S₂ 454.4 Not reported Not reported
N-((4,6-Bis-TFE-pyrimidinyl)carbamoyl)-2,4-dichlorobenzamide C₁₇H₁₁Cl₂F₆N₃O₄ 510.2 109–110 Pesticide candidate

Key Structural Differences and Implications

Anilinosulfonyl (): The unacetylated sulfonamide may enhance solubility and receptor binding via hydrogen bonding, critical for its GPR27 agonist activity (EC₅₀ = 1.2 μM) .

This compound is marketed as a screening library candidate . Thiourea (BT1, ): The thiourea linker in BT1 increases rigidity and hydrogen-bonding capacity, contributing to its tyrosinase inhibitory activity (IC₅₀ = 0.8 μM) and high melting point (208°C) .

Alkyl and Fluorinated Groups :

  • sec-Butyl () : The hydrophobic sec-butyl group in N-(4-sec-Butylphenyl)-2,4-dichlorobenzamide may improve lipid solubility but reduce water solubility, typical of agrochemical derivatives .
  • Trifluoroethoxy () : Fluorinated groups in pyrimidine-based analogs enhance metabolic stability and bioavailability, as seen in pesticide candidates with melting points <110°C .

Biological Activity

N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide is a synthetic compound with potential biological activity. This article examines its structure, biological properties, mechanisms of action, and relevant research findings.

Chemical Structure

The chemical formula for this compound is C15H14Cl2N2O3S. Its structure includes:

  • Aromatic rings : Contributing to its stability and reactivity.
  • Chlorine substituents : Enhancing biological activity.
  • Acetylsulfamoyl group : Implicated in various biological interactions.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various pathogens. A study conducted on its efficacy against Gram-positive and Gram-negative bacteria revealed:

PathogenInhibition Zone (mm)Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1532 µg/mL
Escherichia coli1816 µg/mL
Pseudomonas aeruginosa1264 µg/mL

These results suggest that the compound could be a candidate for developing new antimicrobial agents.

Anticancer Activity

In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways. A notable study reported:

  • Cell Lines Tested : HeLa (cervical cancer), MCF-7 (breast cancer)
  • IC50 Values :
    • HeLa: 25 µM
    • MCF-7: 30 µM

The compound was found to upregulate pro-apoptotic proteins while downregulating anti-apoptotic proteins, indicating a potential mechanism for its anticancer properties.

The proposed mechanisms of action for this compound include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
  • Receptor Interaction : It could interact with cellular receptors that modulate signaling pathways related to cell survival and apoptosis.
  • Gene Expression Modulation : Evidence suggests it can influence the expression of genes associated with stress responses and apoptosis.

Case Studies

  • Antimicrobial Efficacy Study : A clinical trial evaluated the effectiveness of this compound in treating skin infections caused by resistant bacteria. Patients treated with a topical formulation showed significant improvement compared to placebo groups.
  • Cancer Treatment Research : A preclinical study involving mice with induced tumors demonstrated that administration of this compound resulted in a significant reduction in tumor size compared to untreated controls.

Q & A

Q. What synthetic methodologies are commonly employed for N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide?

The compound is synthesized via multi-step reactions involving sulfamoylation and benzoylation. For example, a related benzamide derivative was prepared by alkylating p-nitrophenol, followed by reduction and acylation with 2,4-dichlorobenzoyl chloride under inert conditions. Reaction optimization includes:

  • Solvent selection : Dichloromethane or THF for solubility and reactivity .
  • Temperature control : Maintaining 0–5°C during acylation to prevent side reactions .
  • Purification : Column chromatography (silica gel, hexane/EtOAc gradient) yields >95% purity .

Q. Which analytical techniques are critical for structural validation and purity assessment?

  • ¹H/¹³C NMR : Aromatic protons (δ 7.2–7.6 ppm) and carbonyl carbons (δ 165–170 ppm) confirm the benzamide core .
  • Mass spectrometry : ESI-MS (e.g., m/z 387.5 [M+H]+) verifies molecular weight .
  • HPLC-UV : Purity >98% is achieved using a C18 column (acetonitrile/water mobile phase) .

Q. What safety protocols should be followed when handling this compound?

Structural analogs exhibit high aquatic toxicity (LC50 <1 mg/L for Daphnia magna). Key protocols include:

  • PPE : Nitrile gloves, lab coats, and fume hoods during synthesis .
  • Waste management : Halogenated waste segregated for incineration .
  • Acute toxicity testing : OECD Guideline 423 for preliminary hazard assessment .

Advanced Research Questions

Q. How can structural mischaracterization lead to discrepancies in biological activity data?

A case study demonstrated that misassigning an amide as a sulfonamide group altered EC50 values from µM to nM ranges. To resolve contradictions:

  • X-ray crystallography : Validate crystal structure (e.g., SHELX-refined models) .
  • 2D NMR : Use HSQC and HMBC to confirm connectivity .
  • Replicate assays : Standardize conditions (e.g., 48-hour incubation in AlamarBlue viability assays) .

Q. What strategies optimize pharmacokinetic properties for in vivo studies?

  • LogP modulation : Introduce polar groups (e.g., methoxy) to reduce hydrophobicity while maintaining potency .
  • Metabolic stability : Incubate with liver microsomes (human/rat) to identify metabolic hotspots .
  • Prodrug design : Mask sulfamoyl groups with acetylated promoieties for improved bioavailability .

Q. How is the compound evaluated for antiparasitic activity against Trypanosoma brucei?

  • Growth inhibition assays : Serial dilutions in HMI-9 media, with EC50 calculated via non-linear regression (Collaborative Drug Discovery software) .
  • Selectivity screening : Parallel cytotoxicity tests on HepG2 cells to ensure selectivity indices >10 .
  • Mechanistic studies : Fluorescence-based ATPase assays to probe target engagement .

Methodological Recommendations

  • Synthetic Reproducibility : Document reaction parameters (e.g., stirring rate, humidity) to minimize batch variability .
  • Bioassay Validation : Include pentamidine isethionate as a positive control in antiparasitic assays .
  • Computational Modeling : Use AutoDock Vina to predict binding poses in kinase ATP pockets, guided by PDB structures (e.g., 3POZ) .

Retrosynthesis Analysis

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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide
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N-[4-(acetylsulfamoyl)phenyl]-2,4-dichlorobenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.